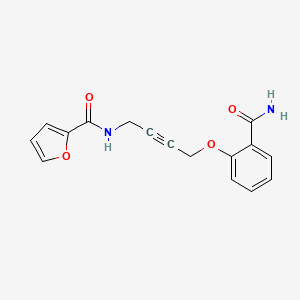![molecular formula C16H14N2O3 B2727344 Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866050-80-8](/img/structure/B2727344.png)
Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a pyridine ring, and a methoxyphenyl group attached to the second position. This unique structure imparts significant pharmacological properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as transition metals or metal-free oxidation strategies .
Industrial Production Methods: Industrial production of this compound may involve optimized multi-component reactions (MCRs) to enhance yield and efficiency. These methods often utilize environmentally benign solvents and catalysts to ensure a clean reaction profile and operational simplicity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents or transition metal catalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine derivatives: These include compounds like zolpidem, which is used as a sedative and hypnotic agent.
Imidazo[1,2-a]pyrazine derivatives: Such as 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one, known for its chemiluminescence properties.
Uniqueness: Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its methoxyphenyl group enhances its biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-6-3-11(4-7-13)14-10-18-9-12(16(19)21-2)5-8-15(18)17-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCFAIYRKFHFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2727264.png)


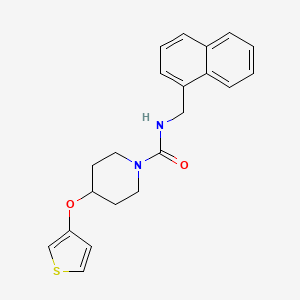
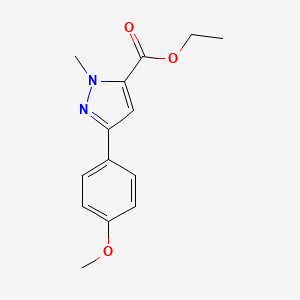
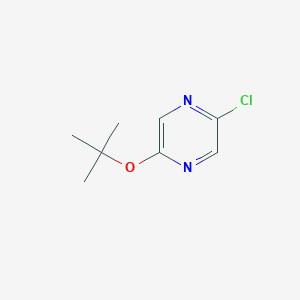
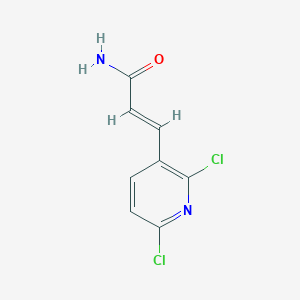
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2727277.png)
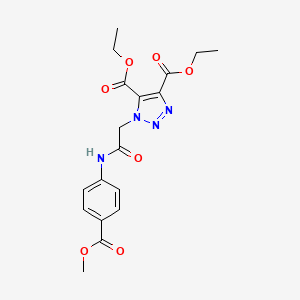
![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)
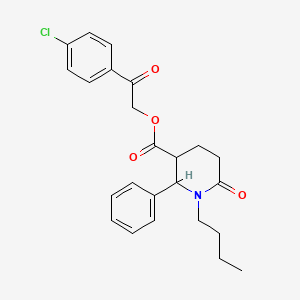
![(E)-ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2727282.png)
